1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene
CAS No.:
Cat. No.: VC18820428
Molecular Formula: C9H10FIO2
Molecular Weight: 296.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FIO2 |
|---|---|
| Molecular Weight | 296.08 g/mol |
| IUPAC Name | 1-(fluoromethyl)-2-iodo-3,4-dimethoxybenzene |
| Standard InChI | InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | DXODTONLLHLHEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)CF)I)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzene core of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is substituted at the 1, 2, 3, and 4 positions with methoxy (-OCH₃), methoxy (-OCH₃), iodo (-I), and fluoromethyl (-CH₂F) groups, respectively. This arrangement creates a sterically hindered environment while balancing electron-rich (methoxy) and electron-deficient (iodo, fluoromethyl) regions. X-ray crystallography of analogous compounds reveals that the iodine atom adopts a position perpendicular to the aromatic plane, minimizing steric clashes with adjacent substituents .
Physicochemical Characteristics
The compound’s molecular weight (296.08 g/mol) and logP value (estimated 2.8) indicate moderate lipophilicity, favorable for membrane permeability in biological systems. Key spectral data include:
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¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 4.62 (d, J = 47 Hz, 2H, CH₂F), 6.75 (d, J = 8 Hz, 1H, Ar-H), 7.28 (d, J = 8 Hz, 1H, Ar-H).
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¹³C NMR: δ 56.1 (OCH₃), 56.4 (OCH₃), 84.5 (d, J = 170 Hz, CH₂F), 112.4–152.3 (aromatic carbons) .
The fluoromethyl group’s electronegativity (χ = 3.98) and iodine’s polarizability contribute to dipole-dipole interactions, influencing solubility and crystal packing .
Synthesis and Optimization Strategies
Electrophilic Aromatic Substitution
A common synthetic route involves sequential electrophilic substitutions on 1,2-dimethoxybenzene (veratrole). Iodination using N-iodosuccinimide (NIS) in acetic acid at 0°C yields 1,2-dimethoxy-3-iodobenzene (78% yield). Subsequent Friedel-Crafts alkylation with fluoromethyl bromide in the presence of AlCl₃ introduces the -CH₂F group at the para position .
Key Reaction:
Green Chemistry Approaches
Recent advances leverage diaryliodonium salts for sustainable synthesis. Treatment of 1,2-dimethoxy-4-(fluoromethyl)benzene with [Ph₂I]BF₄ in hexafluoroisopropanol (HFIP) mediates regioselective iodination via a radical cation mechanism, achieving 92% yield with reduced waste . This method avoids stoichiometric metal reagents, aligning with green chemistry principles.
Optimization Parameters:
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Temperature: 40°C
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Solvent: HFIP/CH₂Cl₂ (3:1)
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Catalyst: Me₃SiBr (0.2 equiv)
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent serves as a versatile handle for Suzuki-Miyaura and Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives, valuable in liquid crystal and pharmaceutical synthesis .
Representative Reaction:
Fluorine-Based Functionalization
The fluoromethyl group undergoes nucleophilic substitution with amines or thiols, enabling access to fluorinated analogs of bioactive molecules. For instance, reaction with piperazine yields a precursor to antipsychotic agents.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Tubulin inhibition |
| A549 (Lung) | 18 | ROS generation |
| HepG2 (Liver) | 22 | DNA intercalation |
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